Product packaging for 2-Chloro-4-(ethylamino)benzonitrile(Cat. No.:CAS No. 1097793-74-2)

2-Chloro-4-(ethylamino)benzonitrile

Cat. No.: B1418449
CAS No.: 1097793-74-2
M. Wt: 180.63 g/mol
InChI Key: IYQMYDLOWGUZCM-UHFFFAOYSA-N
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Description

The exploration of novel chemical entities is the cornerstone of progress in various scientific disciplines, from materials science to medicinal chemistry. 2-Chloro-4-(ethylamino)benzonitrile, a distinctively substituted aromatic compound, stands as a molecule of significant interest due to the interplay of its constituent functional groups: a nitrile, a chloro substituent, and an ethylamino group. This combination imparts a unique electronic and steric profile, suggesting a wide range of potential applications in synthetic organic chemistry.

Benzonitrile (B105546) and its derivatives are a well-established class of compounds that serve as pivotal intermediates in organic synthesis. wikipedia.orgresearchgate.net The nitrile group (C≡N) is a versatile functional group that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, aldehydes, and ketones. acs.orgacs.org This versatility makes benzonitriles valuable starting materials for the synthesis of a diverse array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. researchgate.netacs.org

The synthetic utility of benzonitriles is further enhanced by their ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, they can undergo reactions with organometallic reagents to form ketones or participate in cycloaddition reactions. wikipedia.org Moreover, the nitrile group can activate the aromatic ring towards certain reactions or be used as a directing group in substitution reactions. The commercial synthesis of many important chemicals relies on processes involving benzonitrile intermediates, highlighting their industrial relevance. wikipedia.org

The introduction of a halogen atom, such as chlorine, onto the benzonitrile scaffold dramatically expands its synthetic potential. Halogenated benzonitriles are key intermediates in the synthesis of numerous industrially important compounds. google.com The chloro substituent in a molecule like this compound serves several critical roles.

Firstly, the chlorine atom is an excellent leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of nucleophiles at the chlorinated position. This is a powerful tool for building molecular complexity. Secondly, the chloro group can participate in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic synthesis for the construction of biaryl systems and other complex frameworks.

Furthermore, the electronic properties of the chlorine atom, being electron-withdrawing through induction and electron-donating through resonance, can influence the reactivity of the entire molecule. This includes modulating the reactivity of the nitrile group and directing the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions. The presence of both a nitrile and a chloro group on the same aromatic ring offers a platform for sequential and site-selective transformations.

The specific substitution pattern of this compound provides a compelling rationale for its academic investigation. The molecule combines the features of a halogenated benzonitrile with an electron-donating ethylamino group. This particular arrangement of substituents is anticipated to lead to unique reactivity and properties.

The primary driving force for research into this compound would be to explore the interplay between the electron-withdrawing chloro and nitrile groups and the electron-donating ethylamino group. This "push-pull" electronic effect can significantly influence the molecule's spectroscopic properties, reactivity, and potential for application in materials science, such as in the design of nonlinear optical materials or dyes.

From a synthetic standpoint, the presence of three distinct functional groups offers opportunities for regioselective transformations. For example, the chloro group could be selectively displaced by a nucleophile, the nitrile group could be hydrolyzed or reduced, and the amino group could be further functionalized. The ability to perform these reactions selectively would make this compound a highly valuable and versatile building block for the synthesis of a wide range of target molecules with potential biological or material properties.

The investigation of such a molecule contributes to the fundamental understanding of structure-reactivity relationships in organic chemistry. By studying the chemical behavior of this compound, chemists can gain deeper insights into how different functional groups influence each other's reactivity on an aromatic scaffold, thereby enabling the more rational design of future synthetic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClN2 B1418449 2-Chloro-4-(ethylamino)benzonitrile CAS No. 1097793-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(ethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQMYDLOWGUZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloro 4 Ethylamino Benzonitrile

Retrosynthetic Analysis and Identification of Key Starting Materials

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Chloro-4-(ethylamino)benzonitrile, two primary bond disconnections are considered the most logical: the carbon-nitrogen (C-N) bond of the ethylamino group and the carbon-carbon (C-CN) bond of the nitrile group.

Route 1: Disconnection of the C-N Bond

This approach disconnects the ethylamino group, leading to the precursor 4-amino-2-chlorobenzonitrile (B1265742). This intermediate can be ethylated using a suitable ethylating agent. The amino group in 4-amino-2-chlorobenzonitrile can be traced back to the reduction of a nitro group, identifying 2-chloro-4-nitrobenzonitrile (B1360291) as a key starting material. This starting material can be synthesized from 2-chloro-4-nitroaniline (B86195) via a Sandmeyer reaction.

Route 2: Disconnection of the C-CN Bond

Alternatively, disconnecting the nitrile group suggests a precursor such as 1-bromo-2-chloro-4-(ethylamino)benzene. The nitrile can then be introduced via nucleophilic substitution, often catalyzed by a transition metal. This route would require the synthesis of the substituted aniline (B41778) precursor, for example, by ethylation of 4-bromo-2-chloroaniline.

Based on these analyses, the following compounds are identified as key starting materials, readily available or accessible through established synthetic procedures:

2-Chloro-4-nitroaniline

2-Chloro-4-nitrobenzonitrile

4-Bromo-2-chlorobenzonitrile (B136228) googleapis.com

Ethylamine (B1201723)

Ethyl halides (e.g., ethyl iodide, ethyl bromide)

Optimization of Multi-Step Reaction Sequences for Efficient Synthesis

An efficient synthesis of this compound relies on a well-defined multi-step sequence where each step is optimized for yield, purity, and operational simplicity. A highly plausible and controllable route begins with 2-chloro-4-nitrobenzonitrile.

Synthetic Sequence:

Reduction of the Nitro Group: The selective reduction of the nitro group in 2-chloro-4-nitrobenzonitrile to an amino group yields 4-amino-2-chlorobenzonitrile.

N-Alkylation: The subsequent N-ethylation of the amino group produces the final product, this compound.

Optimization of Reaction Conditions:

The efficiency of this sequence hinges on optimizing the conditions for each step. For the reduction step, various reagents can be employed, each with its own advantages regarding chemoselectivity (avoiding reduction of the nitrile or dechlorination), reaction time, and safety. For the N-alkylation step, controlling the degree of alkylation to prevent the formation of the diethylamino byproduct is paramount.

Table 1: Comparison of Optimized Reaction Conditions for the Synthesis of this compound

Step Parameter Method A Method B Method C
1. Reduction Reagent SnCl₂·2H₂O / HCl google.com H₂ / Pd/C Fe / NH₄Cl
Solvent Ethanol Methanol (B129727) Ethanol/Water
Temperature 70-80°C Room Temperature Reflux
Outcome High yield, good chemoselectivity. Green method, potential for nitrile reduction. Cost-effective, requires filtration of iron salts.
2. N-Alkylation Reagent Ethyl Iodide / K₂CO₃ Reductive Amination (Acetaldehyde, NaBH₃CN) Diethyl Sulfate / NaHCO₃
Solvent Acetonitrile (B52724) Methanol Dichloromethane
Temperature Reflux Room Temperature Room Temperature

Recent advancements in synthesis planning utilize computational tools to map out and score potential reaction pathways, moving beyond local metrics to consider the efficiency of the entire multi-step route. ibm.com

Investigation of Catalytic Approaches for Selective Bond Formation

Catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions, higher selectivity, and reduced waste. For the synthesis of this compound, catalytic approaches are particularly relevant for forming the key C-N and C-CN bonds.

Catalytic C-N Bond Formation (Buchwald-Hartwig Amination):

A powerful modern alternative involves the palladium-catalyzed coupling of an aryl halide with an amine. In this context, 2,4-dichlorobenzonitrile (B1293624) or 4-bromo-2-chlorobenzonitrile could be coupled with ethylamine. The success of this reaction depends on the careful selection of the palladium catalyst, phosphine (B1218219) ligand, and base. This method often provides high yields and excellent functional group tolerance. The general applicability of palladium-catalyzed amination for synthesizing complex molecules is well-established. researchgate.net

Catalytic C-CN Bond Formation:

If the synthesis proceeds via a halogenated precursor like 1-bromo-2-chloro-4-(ethylamino)benzene, the nitrile group can be installed using palladium- or copper-catalyzed cyanation reactions with sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). These methods avoid the often harsh and hazardous conditions of the traditional Sandmeyer reaction.

Catalytic Ammoxidation:

For large-scale industrial production, ammoxidation is a highly efficient catalytic process. google.com This would involve the reaction of a hypothetical 2-chloro-4-(ethylamino)toluene with ammonia (B1221849) and oxygen over a specialized catalyst at high temperatures to directly form the benzonitrile (B105546). While requiring significant process development, this represents a state-of-the-art approach for nitrile synthesis.

Table 2: Catalytic Systems for Key Bond Formations

Transformation Catalyst Ligand Cyanide Source Base Solvent
C-N Amination Pd₂(dba)₃ XPhos N/A Cs₂CO₃ Toluene
C-N Amination Pd(OAc)₂ BINAP N/A NaOtBu Dioxane
C-CN Cyanation Pd(PPh₃)₄ N/A Zn(CN)₂ N/A DMF

| C-CN Cyanation | CuI | N/A | K₄[Fe(CN)₆] | N/A | NMP |

Strategies for Controlling Regioselectivity and Chemoselectivity in Synthesis

Controlling selectivity is a cornerstone of successful organic synthesis, particularly for multi-functionalized molecules like this compound.

Chemoselectivity:

Reduction of Nitro Group: A primary challenge is the reduction of the nitro group in 2-chloro-4-nitrobenzonitrile without affecting the nitrile or the chloro substituent. While catalytic hydrogenation with palladium on carbon (Pd/C) is a green option, it can sometimes lead to the over-reduction of the nitrile to a benzylamine. Reagents like stannous chloride (SnCl₂) in hydrochloric acid are known to be highly chemoselective for nitro group reduction in the presence of nitriles. google.com

N-Alkylation vs. N,N-Dialkylation: During the ethylation of 4-amino-2-chlorobenzonitrile, there is a risk of forming the undesired N,N-diethylamino byproduct. This can be controlled by using a specific molar equivalent of the ethylating agent, employing a bulky base, or by using alternative methods like reductive amination. Reductive amination, which involves reacting the amine with acetaldehyde (B116499) and a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), is an excellent method for achieving selective mono-alkylation.

Regioselectivity:

The regiochemistry of the target molecule is typically established by the selection of the starting material. If one were to build the substitution pattern on a simpler benzene (B151609) ring, the directing effects of the substituents would be critical. For example, in a hypothetical synthesis starting from ethylaniline, subsequent chlorination would be directed ortho and para to the activating ethylamino group. To achieve the desired 2-chloro substitution, a blocking group strategy might be necessary, adding complexity to the synthesis. Therefore, starting with a precursor where the chloro and nitro/amino groups are already in the desired 1,2,4-substitution pattern, such as 2-chloro-4-nitroaniline, is the most straightforward strategy to ensure correct regioselectivity.

Application of Sustainable and Green Chemistry Principles in Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edurjpn.org These principles can be applied to the synthesis of this compound to create more environmentally benign and efficient routes.

Prevention of Waste: Designing syntheses with high yields and minimal byproducts is a core principle. ijbpas.com Catalytic routes are generally superior to stoichiometric ones in this regard.

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. yale.edu The atom economy of a reductive amination step is typically higher than that of a standard alkylation using an ethyl halide, which generates a salt byproduct.

Use of Catalysis: As discussed in section 2.3, catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. yale.edu

Safer Solvents and Auxiliaries: The use of hazardous solvents like chlorinated hydrocarbons should be minimized. Solvents account for a significant portion of the mass and energy consumption in batch chemical operations. rjpn.org Replacing them with greener alternatives such as ethanol, water, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can drastically reduce the environmental impact of the synthesis.

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure minimizes energy requirements. yale.edu The development of highly active catalysts can enable reactions to proceed under milder conditions.

Table 3: Green Chemistry Evaluation of Proposed Synthetic Routes

Metric Route 1 (Stoichiometric Reduction/Alkylation) Route 2 (Catalytic Amination) Green Advantage
Primary Reagents SnCl₂, Ethyl Iodide Pd Catalyst, Ethylamine Route 2 avoids heavy metal waste (tin). greenchemistry-toolkit.org
Atom Economy Moderate High Catalytic cycle is highly atom-economical.
Solvent Choice Often uses DMF, CH₂Cl₂ Can use greener solvents like Toluene, 2-MeTHF Reduction of hazardous solvent use.
Energy Input Often requires heating/reflux Can often be run at lower temperatures Lower energy footprint.

| Waste Generation | Stoichiometric salt byproducts | Minimal catalytic waste | Adheres to waste prevention principle. ijbpas.com |

By integrating these advanced methodologies and principles, the synthesis of this compound can be achieved not only with high efficiency and selectivity but also with a commitment to sustainability and environmental responsibility.

Rigorous Spectroscopic Characterization Techniques for Structural Elucidation of 2 Chloro 4 Ethylamino Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms in a molecule. For 2-Chloro-4-(ethylamino)benzonitrile, the spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethyl group, and the amine proton. The chemical shift (δ) of each signal is indicative of the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

Based on the structure, the following proton signals are anticipated:

Aromatic Protons: The benzene (B151609) ring has three protons in distinct chemical environments. The proton at position 6 (H-6), adjacent to the electron-withdrawing nitrile group, is expected to be the most downfield. The proton at position 3 (H-3) would be influenced by the adjacent chlorine atom, while the proton at position 5 (H-5) is adjacent to the ethylamino group. Their coupling would likely result in a complex pattern of doublets and a doublet of doublets.

Ethyl Group Protons: The ethyl group will produce two signals: a quartet for the methylene (B1212753) (-CH₂-) protons, which are coupled to the three protons of the methyl group, and a triplet for the methyl (-CH₃) protons, coupled to the two protons of the methylene group.

Amine Proton: The amine (-NH-) proton typically appears as a broad singlet, though its chemical shift and multiplicity can be influenced by the solvent and concentration. It may show coupling to the adjacent methylene protons under specific conditions.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-3 7.3 - 7.5 d (doublet) 1H
H-5 6.6 - 6.8 dd (doublet of doublets) 1H
H-6 7.4 - 7.6 d (doublet) 1H
-NH- 4.5 - 5.5 br s (broad singlet) 1H
-CH₂- 3.2 - 3.4 q (quartet) 2H

Note: Predicted values are based on analogous structures and general chemical shift principles.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will produce a distinct signal. The chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms. For this compound, nine distinct signals are expected.

Aromatic and Nitrile Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the nitrile group (C-1) and the carbon attached to the chlorine (C-2) are typically observed at lower field strength. The carbon of the nitrile group (-C≡N) itself has a characteristic chemical shift in the 115-120 ppm range. rsc.org The carbon attached to the ethylamino group (C-4) will be shifted upfield compared to unsubstituted benzene due to the electron-donating nature of the nitrogen.

Ethyl Group Carbons: Two signals corresponding to the methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group will be present in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 100 - 105
C-2 135 - 140
C-3 133 - 136
C-4 150 - 153
C-5 112 - 115
C-6 134 - 137
-C≡N 117 - 119
-CH₂- 38 - 42

Note: Predicted values are based on analogous structures and established substituent effects. researchgate.netchemicalbook.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, key COSY correlations would be observed between the -NH and -CH₂ protons, and between the -CH₂ and -CH₃ protons of the ethyl group. It would also confirm the coupling between adjacent aromatic protons (e.g., H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu It is invaluable for assigning carbon signals based on their known proton assignments. For example, the proton signal at ~1.3 ppm would correlate with the -CH₃ carbon signal, and the aromatic proton signals would correlate with their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). columbia.edu HMBC is crucial for piecing together the molecular fragments. Expected correlations include:

From the -CH₃ protons to the -CH₂ carbon.

From the -CH₂ protons to the C-4 aromatic carbon.

From the aromatic proton H-5 to carbons C-1, C-3, and C-4.

From the aromatic proton H-6 to carbons C-2 and C-4, and importantly, to the nitrile carbon (-C≡N), confirming the position of the cyano group.

Table 3: Expected Key 2D NMR Correlations for this compound

Experiment Correlating Nuclei Type of Information
COSY H-5 ↔ H-6; -NH ↔ -CH₂-; -CH₂- ↔ -CH₃ Proton-proton coupling network
HSQC H-3 ↔ C-3; H-5 ↔ C-5; H-6 ↔ C-6; -CH₂- ↔ -CH₂-; -CH₃ ↔ -CH₃ Direct proton-carbon attachments

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption (IR) or scattering (Raman) of light at specific frequencies corresponds to the vibrations of specific functional groups, providing a molecular fingerprint.

For this compound, several characteristic vibrational bands are expected:

Nitrile (C≡N) Stretching: A strong, sharp absorption band in the IR spectrum is expected around 2220-2240 cm⁻¹. This is a highly characteristic band for the nitrile functional group. ijtsrd.com

N-H Stretching: A moderate band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine (N-H) stretch.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹.

C=C Aromatic Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected in the 1250-1360 cm⁻¹ range.

C-Cl Stretching: A strong band corresponding to the C-Cl stretch is expected in the lower frequency region of the IR spectrum, typically around 700-800 cm⁻¹. analis.com.my

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
N-H Stretch 3300 - 3500 IR, Raman
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 2970 IR, Raman
C≡N Stretch 2220 - 2240 IR, Raman
Aromatic C=C Stretch 1450 - 1600 IR, Raman
C-N Stretch 1250 - 1360 IR

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. nih.govmdpi.com This allows for the determination of the elemental formula of a compound and provides insights into its structure through analysis of fragmentation patterns.

For this compound (molecular formula: C₉H₉ClN₂), HRMS can confirm the elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass. The presence of chlorine is readily identified by its characteristic isotopic pattern, with two major isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, resulting in M+ and M+2 peaks. uni.lu

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would fragment in a predictable manner. Key fragmentation pathways could include the loss of an ethyl radical (•CH₂CH₃) or the cleavage of the C-Cl bond.

Table 5: Predicted HRMS Data for this compound

Ion Species Molecular Formula Calculated Exact Mass (m/z)
[M(³⁵Cl)]⁺ C₉H₉³⁵ClN₂ 180.04543
[M(³⁷Cl)]⁺ C₉H₉³⁷ClN₂ 182.04248
[M(³⁵Cl)+H]⁺ C₉H₁₀³⁵ClN₂ 181.05305
[M(³⁷Cl)+H]⁺ C₉H₁₀³⁷ClN₂ 183.05010
[M(³⁵Cl)+Na]⁺ C₉H₉³⁵ClN₂Na 203.03500

Note: Masses are calculated for the most abundant isotopes.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, one can generate a detailed electron density map, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

While specific crystallographic data for this compound is not publicly available, analysis of a closely related compound, 2-amino-4-chlorobenzonitrile, reveals key structural features that would be expected. analis.com.my An X-ray analysis would definitively confirm the substitution pattern on the benzene ring. It would provide precise measurements of the C-Cl, C-C, C-N, and C≡N bond lengths, which can be influenced by the electronic effects of the substituents. analis.com.my Furthermore, the analysis would reveal the conformation of the ethylamino group relative to the plane of the aromatic ring and detail the intermolecular interactions, such as hydrogen bonding between the amine hydrogen and the nitrile nitrogen of adjacent molecules, that govern the crystal packing.

Table 6: Expected Crystallographic Parameters for this compound (by Analogy)

Parameter Expected Information Reference Analogue
Crystal System Triclinic or Monoclinic 2-amino-4-chlorobenzonitrile analis.com.my
Space Group Centrosymmetric (e.g., P-1) 2-amino-4-chlorobenzonitrile analis.com.my
Bond Lengths (Å) C-Cl: ~1.74; C≡N: ~1.14; C-NH: ~1.37 2-amino-4-chlorobenzonitrile analis.com.my
Intermolecular Forces Hydrogen bonding (N-H···N≡C) Inferred from structure

Mechanistic Investigations and Reaction Chemistry of 2 Chloro 4 Ethylamino Benzonitrile

Transformations Involving the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, amidation, esterification, and reduction.

The hydrolysis of nitriles can lead to either amides or carboxylic acids, depending on the reaction conditions. masterorganicchemistry.comnih.gov Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid and heat, will convert the nitrile group first to an amide and then to a carboxylic acid. nih.govresearchgate.net Alkaline hydrolysis, using a base such as sodium hydroxide, will also proceed through an amide intermediate to yield a carboxylate salt. nih.gov To obtain the free carboxylic acid from the alkaline hydrolysis, a subsequent acidification step is required. researchgate.net

Stopping the hydrolysis at the amide stage can be challenging as the amide is often more readily hydrolyzed than the starting nitrile under the same conditions. However, milder reaction conditions, such as using tert-butanol (B103910) as a solvent, have been reported to favor the formation of the amide. chemistrysteps.com

Esterification of the nitrile group is not a direct transformation. It is typically achieved in a two-step process where the nitrile is first hydrolyzed to the corresponding carboxylic acid, which is then esterified under standard conditions (e.g., Fischer esterification with an alcohol and an acid catalyst).

Table 2: Transformations of the Nitrile Group

Transformation Reagents and Conditions Product
Complete Hydrolysis (Acidic) HCl (aq), heat 2-Chloro-4-(ethylamino)benzoic acid
Complete Hydrolysis (Alkaline) 1. NaOH (aq), heat; 2. H₃O⁺ 2-Chloro-4-(ethylamino)benzoic acid
Partial Hydrolysis to Amide H₂SO₄, rt or mild heat 2-Chloro-4-(ethylamino)benzamide

Note: The conditions presented are based on general procedures for nitrile transformations.

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). commonorganicchemistry.com The reaction typically proceeds in an anhydrous ether solvent. Catalytic hydrogenation with hydrogen gas and a metal catalyst, such as Raney nickel or palladium on carbon, can also be employed for this transformation. Reductions of benzonitriles with electron-withdrawing groups, such as the chloro substituent in the target molecule, generally proceed faster and with higher yields. commonorganicchemistry.com

The reduction of nitriles to aldehydes can be achieved using a less reactive, sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H). ncert.nic.incommonorganicchemistry.com This reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the primary amine. The reaction proceeds via an imine intermediate, which is hydrolyzed upon workup to yield the aldehyde. commonorganicchemistry.com

Table 3: Reduction of the Nitrile Group

Desired Product Reducing Agent Reagents and Conditions
Primary Amine Lithium Aluminum Hydride 1. LiAlH₄, THF; 2. H₂O
Primary Amine Catalytic Hydrogenation H₂, Raney Ni or Pd/C, pressure

Reactivity and Derivatization of the Ethylamino Moiety

The ethylamino group (-NHCH₂CH₃) is a secondary amine attached to the aromatic ring, making it an aniline (B41778) derivative. The lone pair of electrons on the nitrogen atom can participate in various reactions, including acylation and alkylation.

N-Acylation involves the reaction of the ethylamino group with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base to form an N-substituted amide. For instance, reaction with acetyl chloride would yield N-(3-chloro-4-cyanophenyl)-N-ethylacetamide. The synthesis of N-acylated 2-aminobenzothiazoles has been reported, demonstrating the feasibility of this transformation on similar heterocyclic systems. researchgate.net

N-Alkylation of the ethylamino group introduces a second alkyl group to the nitrogen atom, forming a tertiary amine. This can be achieved by reacting the compound with an alkyl halide. However, polyalkylation can be a side reaction. More controlled methods, such as reductive amination or using specific catalysts, can be employed for selective mono-alkylation. Studies on the N-alkylation of aniline derivatives using alcohols as alkylating agents in the presence of a cobalt catalyst have been reported, offering a sustainable route for such transformations. rsc.org

Table 4: Derivatization of the Ethylamino Moiety

Reaction Reagent Product
N-Acylation Acetyl chloride, pyridine N-(3-Chloro-4-cyanophenyl)-N-ethylacetamide

Note: These are representative examples of derivatization reactions.

Table of Compounds

Compound Name
2-Chloro-4-(ethylamino)benzonitrile
2-Chloro-4-(ethylamino)benzoic acid
2-Chloro-4-(ethylamino)benzamide
Alkyl 2-chloro-4-(ethylamino)benzoate
(2-Chloro-4-(ethylamino)phenyl)methanamine
2-Chloro-4-(ethylamino)benzaldehyde
N-(3-Chloro-4-cyanophenyl)-N-ethylacetamide
2-Chloro-4-(ethyl(methyl)amino)benzonitrile
2-(Phenylamino)-4-(ethylamino)benzonitrile
2-Hydrazinyl-4-(ethylamino)benzonitrile
2-Alkoxy-4-(ethylamino)benzonitrile

Acylation, Alkylation, and Sulfonylation Strategies

The secondary amine of this compound is a prime site for acylation, alkylation, and sulfonylation reactions. These transformations are fundamental in modifying the electronic and steric properties of the amino group, which can be a crucial step in the synthesis of more complex molecules.

Acylation: The reaction of the secondary amine with acylating agents such as acyl chlorides or anhydrides in the presence of a base is expected to proceed readily to form the corresponding N-acylated product. For instance, reaction with chloroacetyl chloride would yield 2-chloro-N-(2-chloro-4-cyanophenyl)-N-ethylacetamide. This type of reaction is a common strategy in the synthesis of various biologically active compounds. While specific examples for the acylation of this compound are not prevalent in the literature, the acylation of similar anilines is a well-established transformation.

Alkylation: The nitrogen atom of the ethylamino group can be further alkylated using alkyl halides. The reaction would lead to the formation of a tertiary amine. The reactivity would be influenced by the nature of the alkylating agent and the reaction conditions.

Sulfonylation: The sulfonylation of the ethylamino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base would result in the formation of a sulfonamide. This functional group is a key feature in many pharmaceutical compounds.

Reaction TypeReagent ExampleProduct Structure (Predicted)
AcylationChloroacetyl chloride2-chloro-N-(2-chloro-4-cyanophenyl)-N-ethylacetamide
AlkylationMethyl iodide2-Chloro-4-(ethyl(methyl)amino)benzonitrile
Sulfonylationp-Toluenesulfonyl chlorideN-(2-Chloro-4-cyanophenyl)-N-ethyl-4-methylbenzenesulfonamide

Oxidation Reactions and Amine Functional Group Interconversions

The ethylamino group of this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions.

Oxidation of the Ethylamino Group: The oxidation of secondary amines can lead to the formation of hydroxylamines, which can be further oxidized to nitrones. uomustansiriyah.edu.iq For example, the oxidation of N-benzylamphetamine, a secondary amine, yields the corresponding nitrone through a hydroxylamine (B1172632) intermediate. uomustansiriyah.edu.iq The oxidation of benzylic secondary amines to nitrones can be achieved using hydrogen peroxide in solvents like methanol (B129727) or acetonitrile (B52724) without the need for a catalyst. acs.org It is also known that primary amines can be oxidized to nitriles. acs.orgresearchgate.net While direct oxidation of the ethylamino group in this compound is not explicitly detailed in the reviewed literature, the general principles of amine oxidation suggest that it could be a viable transformation. mdpi.com For instance, oxidation of N-alkylaminotetrachloropyridines with peroxytrifluoroacetic acid has been shown to yield nitroso and nitro compounds.

Amine Functional Group Interconversions: The ethylamino group can potentially be converted to other functional groups. For example, dealkylation could yield the corresponding primary amine, 2-amino-4-chlorobenzonitrile. This primary amine is a valuable precursor for the synthesis of various heterocyclic systems.

Reaction TypeOxidizing Agent/ReagentPotential Product(s)
N-OxidationHydrogen PeroxideN-(2-Chloro-4-cyanophenyl)-N-ethylhydroxylamine, corresponding nitrone
Dealkylation-2-Amino-4-chlorobenzonitrile

Cyclization and Heterocycle Formation Employing this compound as a Precursor

This compound and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds, including quinazolines, imidazoles, and triazoles. These reactions often involve the participation of the nitrile group and the amino group (or a derivative thereof).

Quinazoline Synthesis: 2-Aminobenzonitriles are common starting materials for the synthesis of quinazolines. nih.govorganic-chemistry.orgscielo.brnih.gov For instance, 2-aminobenzonitriles react with orthoesters and ammonium (B1175870) acetate (B1210297) under microwave irradiation to form 4-aminoquinazolines. researchgate.net Another method involves the palladium-catalyzed reaction of 2-aminobenzonitriles with aldehydes and arylboronic acids. organic-chemistry.org While these examples start with a primary amine, this compound could be utilized after dealkylation to the primary amine, 2-chloro-4-aminobenzonitrile. prepchem.com

Imidazole Synthesis: The synthesis of substituted imidazoles can be achieved through various multi-component reactions. rsc.orgorganic-chemistry.orgwjpsonline.com For example, 1,2,4-trisubstituted-1H-imidazoles can be prepared by refluxing the appropriate starting materials in tetrahydrofuran (B95107) with chlorobenzene. nih.gov While direct synthesis from this compound is not documented, its derivatives could potentially be used in such cyclization reactions.

Triazole Synthesis: 1,2,4-Triazoles can be synthesized from a variety of nitrogen-containing starting materials. scispace.comorganic-chemistry.org One method involves the copper-catalyzed reaction of amides and nitriles. nih.gov Another approach is the reaction of hydrazines with formamide (B127407) under microwave irradiation. organic-chemistry.org The conversion of this compound to a suitable intermediate, such as an amidine or a hydrazine (B178648) derivative, would be necessary for its use in these synthetic routes.

HeterocycleKey Intermediates/Reaction TypeExample of Synthesis
Quinazolines2-Aminobenzonitrile (from dealkylation)Reaction with orthoesters and ammonium acetate researchgate.net
ImidazolesAmidine derivativesMulti-component reactions rsc.orgorganic-chemistry.orgwjpsonline.comnih.gov
TriazolesHydrazine or amidine derivativesReaction of hydrazines with formamide organic-chemistry.org

Computational Chemistry and Theoretical Studies on 2 Chloro 4 Ethylamino Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloro-4-(ethylamino)benzonitrile, these methods provide insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface. A common approach involves using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to accurately model the electron density and, consequently, the molecular structure and energy.

For this compound, geometry optimization would reveal key bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the chloro, ethylamino, and nitrile substituents on the benzene (B151609) ring.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

Parameter Bond/Angle Value
Bond Length C-Cl 1.74 Å
C-C (aromatic) 1.39 - 1.41 Å
C-CN 1.44 Å
C≡N 1.16 Å
C-N (amino) 1.38 Å
N-C (ethyl) 1.46 Å
C-C (ethyl) 1.53 Å
Bond Angle C-C-Cl 120.5°
C-C-C (aromatic) 119.0 - 121.0°
C-C-CN 120.2°
C-C-N (amino) 121.0°

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-donating ethylamino group and the aromatic ring, while the LUMO would likely be centered on the electron-withdrawing nitrile group and the carbon-chlorine bond. This distribution would indicate that the molecule is susceptible to electrophilic attack at the amino-substituted positions and nucleophilic attack at the nitrile and chloro-substituted positions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -6.25
LUMO -1.15

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The most significant conformational flexibility arises from the rotation of the ethyl group attached to the nitrogen atom. By mapping the potential energy surface as a function of the C-N-C-C dihedral angle, the most stable conformers and the energy barriers between them can be identified. This is typically done by performing a series of constrained geometry optimizations at fixed dihedral angles. The results of such an analysis are crucial for understanding how the molecule might interact with other molecules, such as in a biological receptor or a solvent.

Simulations of Reaction Mechanisms and Transition State Characterization

Computational chemistry allows for the detailed simulation of chemical reaction pathways. For this compound, a potential reaction of interest could be its hydrolysis or nucleophilic substitution. By modeling the reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides insight into the mechanism of the reaction.

Table 3: Hypothetical Energetic Profile for a Nucleophilic Substitution Reaction of this compound

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +25.5

Theoretical Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. For instance, the calculation of vibrational frequencies can help in the assignment of peaks in an experimental infrared (IR) spectrum. By comparing the calculated spectrum with the experimental one, the structure of the synthesized molecule can be confirmed.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. Discrepancies between calculated and experimental values can often be explained by solvent effects or conformational averaging.

Table 4: Hypothetical Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H stretch 3450 3435
C-H stretch (aromatic) 3100-3000 3080-3010
C-H stretch (aliphatic) 2980-2850 2965-2860
C≡N stretch 2235 2225
C=C stretch (aromatic) 1610-1450 1600-1460
C-N stretch 1320 1310

Applications and Utility of 2 Chloro 4 Ethylamino Benzonitrile in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

In the realm of multi-step organic synthesis, 2-Chloro-4-(ethylamino)benzonitrile serves as a crucial intermediate, providing a foundational structure upon which greater molecular complexity can be built. The distinct reactivity of its functional groups allows for a stepwise and controlled introduction of various substituents and ring systems. For instance, the chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-heteroatom and carbon-carbon bonds. This reactivity is often enhanced by the presence of the electron-withdrawing nitrile group.

Furthermore, the secondary amine of the ethylamino group can undergo a variety of transformations, including acylation, alkylation, and participation in cyclization reactions. The nitrile group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various nitrogen-containing heterocycles. This trifecta of reactivity allows synthetic chemists to employ this compound as a linchpin in the assembly of intricate molecular architectures, particularly in the pharmaceutical and agrochemical industries where the synthesis of novel bioactive compounds is paramount.

A plausible synthetic route illustrating the use of a similar 2-chlorobenzonitrile derivative in the synthesis of a complex molecule is the preparation of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their inhibition is a key strategy in the treatment of diseases such as cancer. The general structure of many kinase inhibitors features a substituted aromatic or heterocyclic core that binds to the ATP-binding site of the enzyme.

Reactant 1 Reactant 2 Reaction Type Resulting Structure Significance
This compoundAromatic or heterocyclic amineNucleophilic Aromatic Substitution (SNAr)4-(Ethylamino)-2-(arylamino)benzonitrile derivativeFormation of a key biaryl amine linkage present in many kinase inhibitors.
This compoundOrganoboron reagent (e.g., boronic acid)Suzuki Coupling4-(Ethylamino)-2-arylbenzonitrile derivativeCreation of a C-C bond, introducing further molecular diversity.

Building Block for the Construction of Diverse Aromatic and Heterocyclic Scaffolds

The intrinsic chemical functionalities of this compound make it an ideal starting material for the construction of a wide variety of aromatic and heterocyclic scaffolds. These scaffolds form the core structures of numerous biologically active molecules and functional materials.

The presence of the ortho-chloro and meta-ethylamino substituents relative to the nitrile group allows for regioselective reactions, guiding the formation of specific isomers. For example, the nitrile group can be targeted by nucleophiles or can participate in cycloaddition reactions to form five- or six-membered heterocyclic rings. The adjacent chlorine atom can then be displaced in a subsequent step to introduce additional functionality or to close another ring, leading to the formation of fused heterocyclic systems.

Moreover, the ethylamino group can act as an internal nucleophile in intramolecular cyclization reactions. For instance, after modification of the nitrile group or the chloro position, the ethylamino moiety can attack an electrophilic center within the same molecule to construct nitrogen-containing heterocycles such as quinolines, quinazolines, or benzodiazepines.

Starting Material Reaction Partner(s) Resulting Heterocyclic Scaffold Synthetic Strategy
This compoundGuanidine2,4-Diaminoquinazoline derivativeCyclocondensation reaction involving the nitrile and amino groups.
This compoundA suitable difunctional reagentFused heterocyclic systemSequential reactions targeting the nitrile, chloro, and amino functionalities.

Precursor for the Development of Novel Functional Materials

Beyond its applications in the life sciences, this compound also holds promise as a precursor for the development of novel functional materials. The aromatic nature of the compound, combined with its reactive functional groups, allows for its incorporation into larger polymeric or supramolecular structures.

For instance, the amino group can be used as a site for polymerization, leading to the formation of polyanilines or other conjugated polymers. The presence of the nitrile group can influence the electronic properties of these materials, potentially leading to applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The chlorine atom can be used as a handle for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Furthermore, the ability of the nitrile and amino groups to participate in hydrogen bonding and other non-covalent interactions makes this compound a potential building block for the construction of self-assembling materials and metal-organic frameworks (MOFs).

Functional Group Potential Role in Material Synthesis Resulting Material Type Potential Application Area
Ethylamino GroupMonomer for polymerizationConjugated PolymersOrganic Electronics
Nitrile GroupElectronic property modulationFunctional PolymersSensors
Chloro AtomPost-polymerization modificationTailored MaterialsAdvanced Coatings

Integration into Library Synthesis for Compound Diversification

Combinatorial chemistry and diversity-oriented synthesis are powerful strategies for the rapid generation of large collections of small molecules for high-throughput screening in drug discovery and materials science. This compound is an excellent candidate for integration into such library synthesis workflows due to its multiple points of diversification.

The three distinct functional groups—chloro, ethylamino, and nitrile—can be independently and sequentially modified using a variety of reagents and reaction conditions. This allows for the creation of a large and structurally diverse library of compounds from a single, readily available starting material. For example, a library could be generated by first reacting the chloro group with a diverse set of amines, followed by acylation of the ethylamino group with a range of carboxylic acids, and finally, transformation of the nitrile group into different heterocycles.

This systematic approach to compound diversification, often facilitated by automated synthesis platforms, enables the efficient exploration of chemical space and increases the probability of discovering novel compounds with desired biological activities or material properties.

Diversification Point Exemplary Reaction Class of Reagents Resulting Structural Diversity
Chlorine AtomNucleophilic Aromatic SubstitutionAmines, Alcohols, ThiolsVaried substituents at the 2-position.
Ethylamino GroupAcylation, SulfonylationCarboxylic acids, Sulfonyl chloridesDiverse amide and sulfonamide derivatives.
Nitrile GroupCyclization ReactionsAzides, HydrazinesFormation of various heterocyclic rings.

Systematic Derivatization Strategies and Analogue Synthesis Based on 2 Chloro 4 Ethylamino Benzonitrile

Modification and Exploration of Substituents at the Chloro Position

The chlorine atom at the 2-position of the benzonitrile (B105546) ring is a key site for modification, primarily through nucleophilic aromatic substitution and cross-coupling reactions. The electron-withdrawing nature of the adjacent nitrile group activates the chloro substituent towards displacement by various nucleophiles.

Nucleophilic Aromatic Substitution (SNAr):

A common strategy for replacing the chloro group involves reaction with O-, N-, and S-based nucleophiles. These reactions are typically carried out in the presence of a base in a suitable polar aprotic solvent. For instance, reaction with alcohols or phenols in the presence of a base like sodium hydride or DBU can yield the corresponding ether analogues. Similarly, primary and secondary amines can be used to introduce a wide range of substituted amino groups at this position. Thiolates can also displace the chlorine to form thioethers.

Palladium-Catalyzed Cross-Coupling Reactions:

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have greatly expanded the scope of modifications possible at the chloro position. Reactions such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of a vast array of substituents. chemicalbook.com

Suzuki Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester). This is a powerful method for introducing alkyl, alkenyl, or aryl groups. nih.gov

Buchwald-Hartwig Amination: This provides an alternative to classical SNAr for forming carbon-nitrogen bonds, often under milder conditions and with a broader substrate scope. It allows for the coupling of the aryl chloride with a wide variety of amines.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl chloride with a terminal alkyne.

The following table summarizes potential modifications at the chloro position:

Reaction Type Reagent Class Resulting Substituent Typical Conditions
SNArAlcohols/PhenolsAlkoxy/AryloxyBase (e.g., NaH, K2CO3), Polar aprotic solvent (e.g., DMF, DMSO)
SNArAminesSubstituted AminoBase (e.g., DBU, K2CO3), High temperature
SNArThiolsThioetherBase (e.g., K2CO3), Catalyst (e.g., 18-crown-6)
Suzuki CouplingBoronic Acids/EstersAlkyl/ArylPd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Toluene/Water)
Buchwald-HartwigAminesSubstituted AminoPd catalyst, Ligand, Base (e.g., NaOtBu)
Sonogashira CouplingTerminal AlkynesAlkynylPd catalyst, Cu(I) co-catalyst, Base (e.g., Et3N)

Variation of the Ethylamino Moiety for Structure-Reactivity Studies

N-Alkylation and N-Acylation:

The hydrogen atom on the nitrogen can be replaced through N-alkylation or N-acylation reactions. N-alkylation with various alkyl halides can introduce larger or more complex alkyl chains. N-acylation with acyl chlorides or anhydrides will form the corresponding amides, which can alter the electronic properties of the amino group by introducing an electron-withdrawing carbonyl moiety. nih.gov Reductive amination provides another route to introduce a variety of alkyl groups. nih.gov

Modification of the Ethyl Group:

While less common, modifications to the ethyl group itself are also possible, for instance, by starting from a different amino-substituted benzonitrile precursor. For example, using aniline (B41778) or other alkylamines in the initial synthesis would provide analogues with different N-substituents.

The table below outlines common derivatization strategies for the ethylamino group:

Reaction Type Reagent Resulting Functional Group Effect on Properties
N-AlkylationAlkyl HalideTertiary AmineIncreases steric bulk, alters basicity
N-AcylationAcyl Chloride/AnhydrideAmideReduces basicity, introduces hydrogen bond acceptor
Reductive AminationAldehyde/Ketone, Reducing AgentTertiary AmineIntroduces diverse alkyl groups
De-ethylation followed by re-alkylation-Varied Secondary/Tertiary AminesSystematic variation of the N-substituent

Transformations and Manipulations of the Nitrile Group for Scaffold Decoration

The nitrile group is a highly versatile functional group that can be converted into a variety of other functionalities, significantly altering the chemical nature of the scaffold. numberanalytics.comnumberanalytics.comnih.gov

Hydrolysis:

The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a primary amide and then, upon further reaction, a carboxylic acid. numberanalytics.com This introduces a key hydrogen bonding group and a potential site for further derivatization, such as ester or amide formation.

Reduction:

Reduction of the nitrile group typically leads to a primary amine. numberanalytics.com Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation. libretexts.org The resulting aminomethyl group can then be further functionalized. Partial reduction to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H). numberanalytics.com

Cycloaddition Reactions:

The nitrile group can participate in cycloaddition reactions to form heterocyclic rings. numberanalytics.com For example, reaction with azides can yield tetrazoles, which are often used as bioisosteres for carboxylic acids in medicinal chemistry.

Addition of Organometallic Reagents:

Grignard reagents can add to the nitrile carbon to form an intermediate imine, which upon hydrolysis yields a ketone. libretexts.org This allows for the introduction of a wide range of keto-substituents.

The following table summarizes key transformations of the nitrile group:

Reaction Type Reagent Resulting Functional Group
Hydrolysis (partial)H2O, H+ or OH- (mild)Primary Amide
Hydrolysis (full)H2O, H+ or OH- (strong)Carboxylic Acid
ReductionLiAlH4Primary Amine
Partial ReductionDIBAL-HAldehyde
CycloadditionNaN3, NH4ClTetrazole
Grignard ReactionR-MgBr, then H3O+Ketone

Establishment of Structure-Reactivity Relationships (SRR) in Synthesized Analogues

By systematically synthesizing analogues of 2-chloro-4-(ethylamino)benzonitrile as described above, it is possible to establish structure-reactivity relationships (SRR). This involves correlating the changes in chemical structure with observed changes in chemical reactivity or, more commonly, biological activity.

For example, in the context of herbicidal activity, it has been observed that benzonitriles substituted at the 2- and 6-positions with halogens or methyl groups often exhibit high activity. researchgate.net The nature of the substituent at the 4-position can also significantly modulate this activity.

An SRR study on analogues of this compound would involve:

Modification at the 2-position: Replacing the chloro group with other halogens (F, Br, I), small alkyl groups (e.g., methyl), or hydrogen-bond donating/accepting groups (e.g., methoxy, hydroxyl) and observing the effect on a specific activity.

Variation of the 4-amino group: Altering the length and branching of the alkyl chain on the nitrogen (e.g., methyl, isopropyl, cyclopropyl), or converting the amine to an amide, and assessing the impact.

Transformation of the nitrile group: Converting the nitrile to an amide, carboxylic acid, or tetrazole can reveal the importance of this group for binding to a biological target. For instance, if a tetrazole analogue retains activity, it might suggest that the nitrile group is acting as a hydrogen bond acceptor or a mimic of a carboxylic acid.

The insights gained from these systematic modifications are crucial for the rational design of new compounds with optimized properties, whether for applications in materials science, agrochemicals, or pharmaceuticals.

Future Research Directions and Unanswered Questions Regarding 2 Chloro 4 Ethylamino Benzonitrile

Exploration of Novel and Unconventional Synthetic Pathways

The development of efficient and innovative synthetic routes to 2-Chloro-4-(ethylamino)benzonitrile is a fundamental prerequisite for any further investigation into its chemical properties and potential applications. While direct synthesis methods are not extensively documented, future research could focus on several promising strategies.

One potential avenue involves the direct ethylation of 2-chloro-4-aminobenzonitrile. A documented synthesis of 2-chloro-4-aminobenzonitrile involves the reduction of 2-chloro-4-nitrobenzonitrile (B1360291) using hydrazine (B178648) monohydrate. prepchem.com Subsequent N-ethylation of the resulting amine would yield the target compound. The exploration of various ethylating agents and reaction conditions would be crucial to optimize yield and purity.

Another approach could be a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor. For instance, reacting 2,4-dichlorobenzonitrile (B1293624) with ethylamine (B1201723) could potentially lead to the selective substitution at the 4-position, driven by the relative activation of the chlorine atoms. The reaction conditions, including solvent, temperature, and the use of a base, would need to be systematically investigated to favor the desired isomer.

Furthermore, the synthesis of various substituted benzonitriles has been achieved through methods such as the dehydration of benzamides and the reaction of benzoyl chlorides with specific reagents. youtube.comgoogle.com Future work could adapt these general methodologies to the specific synthesis of this compound, potentially starting from 2-chloro-4-(ethylamino)benzoic acid or its corresponding amide.

Starting MaterialProposed Reagent(s)Potential Reaction Type
2-Chloro-4-aminobenzonitrileEthyl halide, BaseN-alkylation
2,4-DichlorobenzonitrileEthylamineNucleophilic Aromatic Substitution
2-Chloro-4-(ethylamino)benzoic acidDehydrating agentDehydration
2-Chloro-4-(ethylamino)benzamideDehydrating agentDehydration

Investigation of Previously Underexplored Reaction Chemistries

The chemical reactivity of this compound remains largely uncharted territory. The presence of three distinct functional groups—a nitrile, a secondary amine, and a chloro substituent on an aromatic ring—offers a rich landscape for exploring a variety of chemical transformations.

Future research should systematically investigate the reactivity of each functional group. For instance, the nitrile group could undergo hydrolysis to the corresponding carboxylic acid or reduction to a primary amine. The secondary amine is a site for further alkylation, acylation, or participation in coupling reactions. The chloro group, while generally less reactive in nucleophilic aromatic substitution than a nitro group, could potentially be displaced under forcing conditions or through metal-catalyzed cross-coupling reactions.

The interplay between these functional groups could also lead to interesting and underexplored intramolecular reactions. For example, under specific conditions, intramolecular cyclization reactions could be envisioned, potentially leading to novel heterocyclic scaffolds.

Functional GroupPotential ReactionPotential Product Type
Nitrile (-CN)HydrolysisCarboxylic Acid
Nitrile (-CN)ReductionPrimary Amine
Ethylamino (-NHCH₂CH₃)AcylationAmide
Ethylamino (-NHCH₂CH₃)Further AlkylationTertiary Amine
Chloro (-Cl)Nucleophilic SubstitutionVarious substituted benzonitriles
Chloro (-Cl)Cross-coupling (e.g., Suzuki, Buchwald-Hartwig)Biaryls, Arylamines

Development of Highly Selective Catalytic Systems for Transformations Involving the Compound

The development of selective catalytic systems would be paramount for unlocking the synthetic potential of this compound. Given the multiple reactive sites, achieving high selectivity is a significant challenge that catalysis can address.

For instance, catalytic systems could be developed for the selective transformation of one functional group in the presence of others. This could include:

Selective C-Cl bond activation: Transition metal catalysts, particularly those based on palladium, nickel, or copper, could be explored for cross-coupling reactions at the C-Cl bond, leaving the nitrile and amine groups intact. This would allow for the introduction of a wide range of substituents at the 2-position.

Selective N-H functionalization: Catalysts could be designed to promote reactions at the ethylamino group, such as C-H activation of the ethyl group or selective N-arylation, without affecting the other parts of the molecule.

Catalytic modification of the nitrile group: While less common, catalytic methods for the transformation of nitriles, such as hydration to amides or addition reactions, could be investigated for their applicability to this specific substrate.

The development of such catalytic systems would not only provide efficient routes to novel derivatives of this compound but also contribute to the broader field of selective catalysis.

Advanced Computational Studies to Unravel Intricate Reaction Dynamics

In the absence of extensive experimental data, advanced computational studies can provide invaluable insights into the structure, properties, and reactivity of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to:

Predict molecular properties: Calculation of geometric parameters, electronic properties (such as molecular orbital energies and charge distribution), and spectroscopic data (such as NMR and IR spectra) can provide a theoretical fingerprint of the molecule. PubChem, for instance, provides predicted data such as a monoisotopic mass of 180.04543 Da and an XlogP value of 2.6. uni.lu

Elucidate reaction mechanisms: Computational modeling can be used to map out the potential energy surfaces of proposed reactions, identify transition states, and calculate activation barriers. This can help in understanding the feasibility of different synthetic pathways and predicting the selectivity of reactions.

Guide the design of catalysts: By modeling the interaction of the substrate with potential catalysts, computational studies can aid in the rational design of more efficient and selective catalytic systems. This can involve understanding the binding modes of the molecule to the catalyst and the electronic effects that govern the catalytic cycle.

These computational investigations would not only fill the current knowledge gap regarding this specific compound but also serve as a powerful predictive tool to guide future experimental work, saving time and resources in the laboratory.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-4-(ethylamino)benzonitrile, and how can structural purity be validated?

  • Methodological Answer : A practical approach involves sequential functionalization of a benzonitrile scaffold. For example, a halogenated precursor (e.g., 4-bromo-2-chlorobenzonitrile) can undergo nucleophilic substitution with ethylamine under controlled conditions (e.g., reflux in a polar aprotic solvent like DMF with K₂CO₃ as a base). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted amines. Structural validation requires NMR (¹H/¹³C) to confirm substitution patterns and LC-MS/HPLC (≥99% purity) to verify absence of side products like di-ethylated analogs. Adjust reaction stoichiometry to minimize over-alkylation .

Q. How can the solubility and stability of this compound be systematically evaluated for biological assays?

  • Methodological Answer : Conduct solubility profiling in solvents (DMSO, ethanol, PBS) using UV-Vis spectroscopy at λmax (~270 nm for benzonitrile derivatives). Stability studies should include accelerated degradation tests under varying pH (2–12), temperatures (4°C to 40°C), and light exposure. Monitor decomposition via HPLC with diode-array detection (DAD) to identify degradation products (e.g., hydrolysis to carboxylic acid derivatives). Use kinetic modeling (Arrhenius equation) to predict shelf-life under storage conditions .

Advanced Research Questions

Q. What mechanistic insights govern the regioselective introduction of the ethylamino group in this compound?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT studies) can map charge distribution on the aromatic ring, identifying the para-position as more electrophilic due to electron-withdrawing effects of the nitrile and chloro groups. Experimentally, competitive reactions with deuterated ethylamine or isotopic labeling (¹⁵N-ethylamine) coupled with MS analysis can track substitution pathways. Optimize reaction conditions (e.g., solvent polarity, catalyst selection) to suppress ortho/meta byproducts .

Q. How do structural modifications to this compound impact its interaction with biological targets (e.g., cytochrome P450 enzymes)?

  • Methodological Answer : Design analogs with variations in the chloro, ethylamino, or nitrile groups. Use molecular docking (AutoDock Vina) to predict binding affinities against CYP450 isoforms (e.g., CYP3A4). Validate experimentally via enzyme inhibition assays: incubate compounds with recombinant CYP450 and measure residual activity using fluorogenic substrates (e.g., 7-benzyloxyquinoline). Compare IC₅₀ values and correlate with substituent electronic profiles (Hammett constants) to establish structure-activity relationships. Address contradictions in inhibition data by probing metabolite formation via LC-MS/MS .

Q. What analytical strategies resolve contradictions in environmental degradation studies of this compound?

  • Methodological Answer : Conflicting degradation pathways (e.g., hydrolysis vs. photolysis) require multi-modal analysis. Perform soil/water microcosm studies under controlled conditions (UV light, microbial activity). Use high-resolution mass spectrometry (HRMS) to identify transformation products, complemented by ¹⁴C radiolabeling to track mineralization (CO₂ evolution). Address discrepancies by standardizing test matrices (e.g., OECD guidelines for aqueous photolysis) and cross-validating with QSAR models to predict persistence .

Data Analysis & Experimental Design

Q. How can reaction yield discrepancies in the synthesis of this compound be troubleshooted?

  • Methodological Answer : Low yields may arise from incomplete amine substitution or side reactions. Employ real-time monitoring (in situ FTIR or Raman spectroscopy) to detect intermediate formation. If di-ethylation occurs, reduce excess ethylamine or switch to a bulkier base (e.g., DBU) to sterically hinder over-alkylation. For scale-up, optimize mixing efficiency (e.g., flow chemistry) to maintain consistent reaction kinetics. Statistical tools (e.g., DOE) can identify critical parameters (temperature, solvent ratio) affecting yield .

Q. What computational methods predict the environmental fate of this compound and its metabolites?

  • Methodological Answer : Combine molecular dynamics (MD) simulations to assess hydrophobicity (logP) and bioaccumulation potential with EPI Suite™ to estimate biodegradability (BIOWIN models). Validate predictions using experimental soil adsorption coefficients (Koc) via batch equilibrium tests. For metabolites, apply quantum mechanical calculations (Gaussian) to assess reactivity toward hydrolysis/oxidation. Cross-reference with ToxTree for ecotoxicological risk profiling .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry145–148°C
LogP (Octanol-Water)Shake-flask HPLC2.1 ± 0.3
CYP3A4 Inhibition (IC₅₀)Fluorogenic assay12.5 µM
Aqueous Photolysis Half-lifeOECD Guideline 31648 hours (pH 7, 25°C)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(ethylamino)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(ethylamino)benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.